molecular formula C8H11NO2 B030868 1-Ethyl-3-hydroxy-2-methylpyridin-4(1H)-one CAS No. 30652-12-1

1-Ethyl-3-hydroxy-2-methylpyridin-4(1H)-one

Cat. No. B030868
Key on ui cas rn: 30652-12-1
M. Wt: 153.18 g/mol
InChI Key: LCWFIBYPSAWVLI-UHFFFAOYSA-N
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Patent
US06294152B1

Procedure details

A reaction analogous to that used for the synthesis of 3-hydroxy-1,2-dimethyl-4-pyridinone was employed, starting with 70% ethylamine (4.6 g). No precipitate was observed after concentration. Recrystallization from ethanol and diethyl ether resulted in a white powder (4.2 g). Proton NMR (D20): 7.85 (d, 1H), 6.88 (d, 1H), 4.12 (q, 2H), 2.36 (s, 3H), 1.24 (t, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7](=[O:8])[CH:6]=[CH:5][N:4]([CH3:9])[C:3]=1[CH3:10].[CH2:11](N)C>>[CH2:9]([N:4]1[CH:5]=[CH:6][C:7](=[O:8])[C:2]([OH:1])=[C:3]1[CH3:10])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(N(C=CC1=O)C)C
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
C(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction analogous to
CONCENTRATION
Type
CONCENTRATION
Details
after concentration
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(=C(C(C=C1)=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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